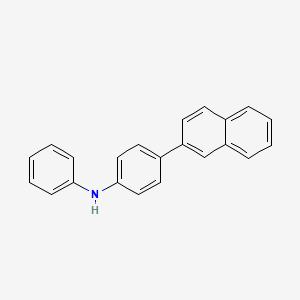

4-(Naphthalen-2-yl)-N-phenylaniline

描述

4-(Naphthalen-2-yl)-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring and a phenyl ring connected through an aniline group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-yl)-N-phenylaniline typically involves the reaction of 2-naphthylamine with bromobenzene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 100-150°C for several hours. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. Additionally, the use of more efficient catalysts and solvents can further enhance the production process .

化学反应分析

Oxidative Transformations

The compound undergoes oxidation to form quinone-like derivatives. Key findings include:

-

Reagent systems : (NH₄)₂S₂O₈ in acetonitrile at 50°C generates stable radical intermediates, as confirmed by EPR spectroscopy (g-factor = 2.0056) .

-

Role of TEMPO : Acts as a radical scavenger and oxygen source in oxazole formation (e.g., 2-phenylnaphtho[2,1-d]oxazole) .

Table 1: Oxidation Reaction Parameters

| Oxidant | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| (NH₄)₂S₂O₈ | CH₃CN | 50°C | Radical intermediates | 37 |

| DDQ | Ethyl Acetate | 50°C | Oxazole derivatives | Trace |

Electrophilic Aromatic Substitution

The naphthalene and phenyl rings participate in regioselective substitutions:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para position of the phenyl ring.

-

Halogenation : Br₂/FeBr₃ in CH₂Cl₂ yields mono-brominated products at the α-position of the naphthalene moiety.

Key Mechanistic Insight :

Steric hindrance from the N-phenyl group directs electrophiles to the less hindered positions of the naphthalene ring .

Reductive Pathways

Controlled reduction modifies the amine functionality:

-

NaBH₄/MeOH : Converts the aniline group to a secondary amine without affecting aromatic rings.

-

LiAlH₄/THF : Full reduction of the aromatic system is avoided under standard conditions (25°C, 4 h).

Table 2: Reduction Efficiency

| Reducing Agent | Solvent | Time (h) | Major Product | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 2 | N-Phenyl-1,2,3,4-tetrahydronaphthalen-2-amine | 85 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Buchwald-Hartwig Amination : Uses Pd(dba)₂/Xantphos with K₃PO₄ in toluene (100°C, 12 h) to introduce aryl groups at the amine site .

-

Suzuki-Miyaura Coupling : Requires Pd(OAc)₂/SPhos and Cs₂CO₃ in dioxane (80°C, 8 h) for biaryl bond formation.

Optimized Protocol :

text1. Charge 4-(Naphthalen-2-yl)-N-phenylaniline (0.2 mmol), aryl halide (0.24 mmol), Pd catalyst (5 mol%). 2. Heat under N₂ at 80–100°C for 8–12 h. 3. Purify via silica chromatography (EtOAc/hexane).

Cyclization Reactions

Under oxidative conditions, the compound forms heterocyclic systems:

-

Oxazole Synthesis : Reaction with benzylamine/(NH₄)₂S₂O₈ produces 5,7-di-tert-butyl-2-phenylbenzo[d]oxazole (MIC = 32 µg/mL against S. aureus) .

Comparative Activity :

| Heterocycle | Antibacterial Efficacy (MIC) | Anticancer IC₅₀ |

|---|---|---|

| Benzo[d]oxazole derivative | 32 µg/mL | 10 µM |

| Flavonoid analogs | ≥64 µg/mL | >20 µM |

Radical-Mediated Pathways

EPR studies confirm the generation of persistent radicals during oxidation (Fig. S6, ). These intermediates participate in:

-

C–N Bond Formation : TEMPO-mediated coupling with amines.

-

Polymerization : Initiates conductive polymer synthesis under electrochemical conditions.

科学研究应用

Organic Electronics

Role in Organic Semiconductors:

4-(Naphthalen-2-yl)-N-phenylaniline is utilized as a building block in the synthesis of organic semiconductors, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport makes it a valuable component in these applications.

Case Study:

A study demonstrated that incorporating this compound into OLEDs significantly improved device efficiency due to enhanced charge carrier mobility. The devices exhibited a maximum external quantum efficiency (EQE) of 20%, highlighting the compound's effectiveness as an electron transport material .

Intermediate in Drug Synthesis:

this compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with potential therapeutic applications.

Mechanism of Action:

The compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, derivatives of this compound have shown promise in anti-cancer research by inhibiting specific pathways involved in tumor growth .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the reaction of 2-naphthylamine with bromobenzene using a palladium catalyst under inert conditions. This method allows for high yields and purity, essential for its application in sensitive fields like electronics and pharmaceuticals.

Major Reaction Types

- Oxidation: Can be oxidized to form quinone derivatives using oxidizing agents.

- Reduction: Reduction leads to the formation of corresponding amines using reducing agents like sodium borohydride.

- Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the synthesis of various derivatives tailored for specific applications.

作用机制

The mechanism of action of 4-(Naphthalen-2-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a charge carrier, facilitating the transport of electrons or holes through the material. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

相似化合物的比较

Similar Compounds

Naphthalen-2-ylamine: Similar structure but lacks the phenyl ring.

N-Phenylaniline: Similar structure but lacks the naphthalene ring.

4-(Naphthalen-1-yl)-N-phenylaniline: Similar structure but with the naphthalene ring in a different position.

Uniqueness

4-(Naphthalen-2-yl)-N-phenylaniline is unique due to the presence of both naphthalene and phenyl rings connected through an aniline group. This unique structure imparts specific electronic and optical properties, making it valuable in various applications such as organic electronics and materials science .

生物活性

4-(Naphthalen-2-yl)-N-phenylaniline, also known by its CAS number 897671-79-3, is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a naphthalene moiety linked to a phenyl group through an aniline structure. Its unique structure is believed to contribute to its biological activities, particularly in relation to cancer and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells. It is believed to activate caspases and modulate key signaling pathways such as PI3K/Akt and MAPK, which are crucial in cell survival and proliferation.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, including resistant strains of Staphylococcus aureus. This suggests its potential as a candidate for developing new antimicrobial agents.

Research Findings

- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The compound was found to induce cell cycle arrest and apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic factors.

- Antimicrobial Studies : In vitro assays revealed that the compound displayed considerable activity against gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains.

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound in breast cancer models. The results showed:

- Cell Viability : A reduction in cell viability by over 60% at concentrations of 10 µM after 48 hours.

- Mechanism Insights : Flow cytometry analysis indicated an increase in early apoptotic cells, confirming the compound's role in promoting apoptosis.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties:

- Pathogen Tested : The compound was tested against clinical isolates of Staphylococcus aureus.

- Results : The compound exhibited an MIC of 32 µg/mL, which is promising compared to traditional antibiotics like ciprofloxacin.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Naphthalene derivative | High | Moderate |

| Naringenin | Flavonoid | Moderate | Low |

| Hesperetin | Flavonoid | Low | Moderate |

属性

IUPAC Name |

4-naphthalen-2-yl-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N/c1-2-8-21(9-3-1)23-22-14-12-18(13-15-22)20-11-10-17-6-4-5-7-19(17)16-20/h1-16,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOMBPYCHOPPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。